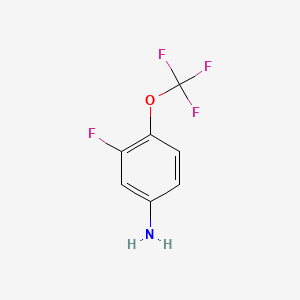

4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Trifluoromethylarylation of Alkenes

This compound is used in the trifluoromethylarylation of alkenes, a process that introduces an aromatic and an aliphatic motif into alkenes . The presence of the trifluoromethyl group in the molecule enhances the reactivity and selectivity of this transformation, making it a valuable tool in organic synthesis.

OLED Material Development

The trifluoromethyl group’s strong electron-withdrawing effect is beneficial in the development of OLED materials. It increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling a blue shift in photoluminescent emission, which is crucial for creating efficient blue OLEDs .

将来の方向性

作用機序

Target of Action

Anilines, which are nitrogen-containing compounds, are known to be widespread and useful chemical species .

Mode of Action

The compound’s mode of action involves the trifluoromethylarylation of alkenes using anilines . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed in an in-depth mechanistic study . It establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates , which suggests it may play a role in radical chemistry.

Result of Action

The compound’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests it may have significant effects on radical chemistry.

Action Environment

The action environment of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is influenced by the presence of hexafluoroisopropanol (HFIP), which acts as a unique solvent . HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity and selectivity . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of specific solvents and other environmental factors.

特性

IUPAC Name |

4-(4-methylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)19-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOPSTJCAIMQLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)